

molecular weight of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B1599826

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-N-methoxy-N-methylnicotinamide**: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-N-methoxy-N-methylnicotinamide**, a key intermediate in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. We delve into the significance of its chemical structure, particularly the Weinreb amide functionality, which imparts unique reactivity crucial for controlled ketone synthesis. This guide furnishes a validated, step-by-step protocol for its synthesis via the Weinreb amidation process, discusses methods for its analytical characterization, and explores its applications in drug discovery. The content is structured to provide not only technical data but also field-proven insights into the causality behind its synthetic utility, ensuring a robust and self-validating framework for researchers.

Compound Identification and Core Physicochemical Properties

2-Chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative. The presence of a chloro group at the 2-position and an N-methoxy-N-methylamide (Weinreb amide) at the 3-position makes it a versatile building block in the synthesis of complex

molecules.^[1] Its unique structure allows for selective transformations, particularly in the formation of carbon-carbon bonds.^[2]

The accurate determination of its molecular weight is foundational for all stoichiometric calculations in synthesis and for definitive analytical characterization. The key properties of this compound are summarized below.

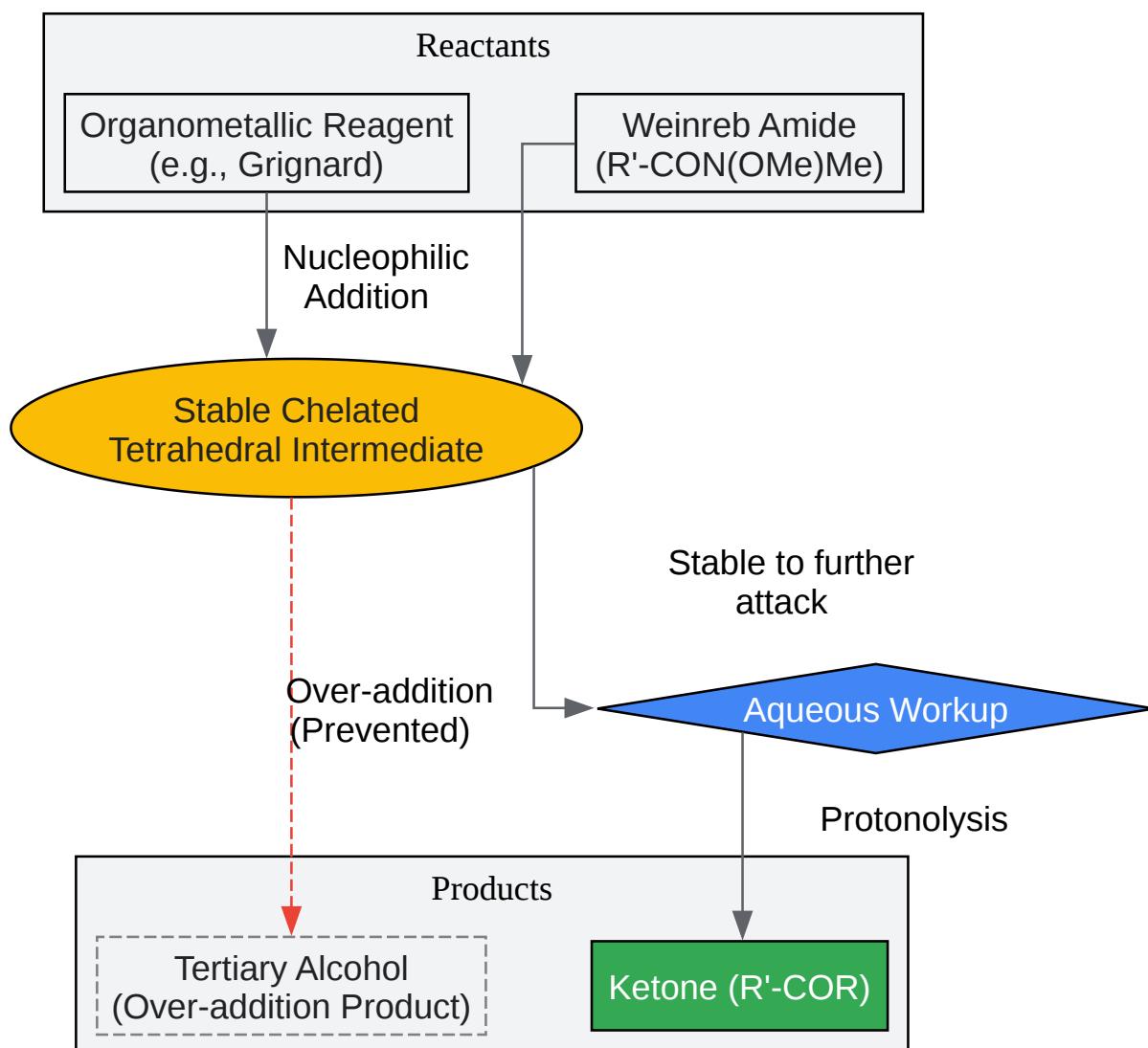
Property	Value	Source
IUPAC Name	2-chloro-N-methoxy-N-methylnicotinamide	Internal
CAS Number	488149-34-4	[3][4]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂	[3]
Molecular Weight	200.62 g/mol	[4]
Monoisotopic Mass	200.0352552 Da	[3]
Melting Point	85-87 °C	[4]
Boiling Point	365.1 ± 27.0 °C (Predicted)	[4]
Density	1.283 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Very slightly soluble (0.24 g/L at 25 °C)	[3]
Storage	Refrigerated	[3]

The Significance of the Weinreb Amide Functionality

The N-methoxy-N-methylamide group, commonly known as the "Weinreb amide," is a cornerstone of modern organic synthesis.^{[2][5]} Its primary significance lies in its controlled reaction with potent organometallic reagents (e.g., Grignard or organolithium reagents).^{[2][6]}

Causality of Controlled Reactivity: Unlike other acylating agents like esters or acid chlorides, which often undergo over-addition with organometallics to yield tertiary alcohols, the Weinreb amide stops the reaction cleanly at the ketone stage.^[5] This selectivity is attributed to the formation of a highly stable, metal-chelated tetrahedral intermediate.^[2] This intermediate is

stable enough to prevent collapse and subsequent reaction with a second equivalent of the organometallic reagent until an acidic workup is performed.[2] This unique stability makes the Weinreb amide an invaluable tool for the high-yield synthesis of ketones and aldehydes (via reduction), which are crucial intermediates for more complex molecules and active pharmaceutical ingredients (APIs).[2][5]



[Click to download full resolution via product page](#)

Caption: Mechanism of Weinreb Ketone Synthesis.

Synthesis and Methodologies

The synthesis of **2-Chloro-N-methoxy-N-methylnicotinamide** typically involves the conversion of a carboxylic acid derivative, such as an acid chloride, into the corresponding Weinreb amide.^{[2][5]} This is a widely practiced and reliable method in organic synthesis.^[2]

Experimental Protocol: Weinreb Amidation of 2-Chloronicotinoyl Chloride

This protocol describes the synthesis starting from the corresponding acid chloride. The causality for this choice is the high reactivity of the acid chloride, which facilitates a clean and efficient reaction with N,O-dimethylhydroxylamine.

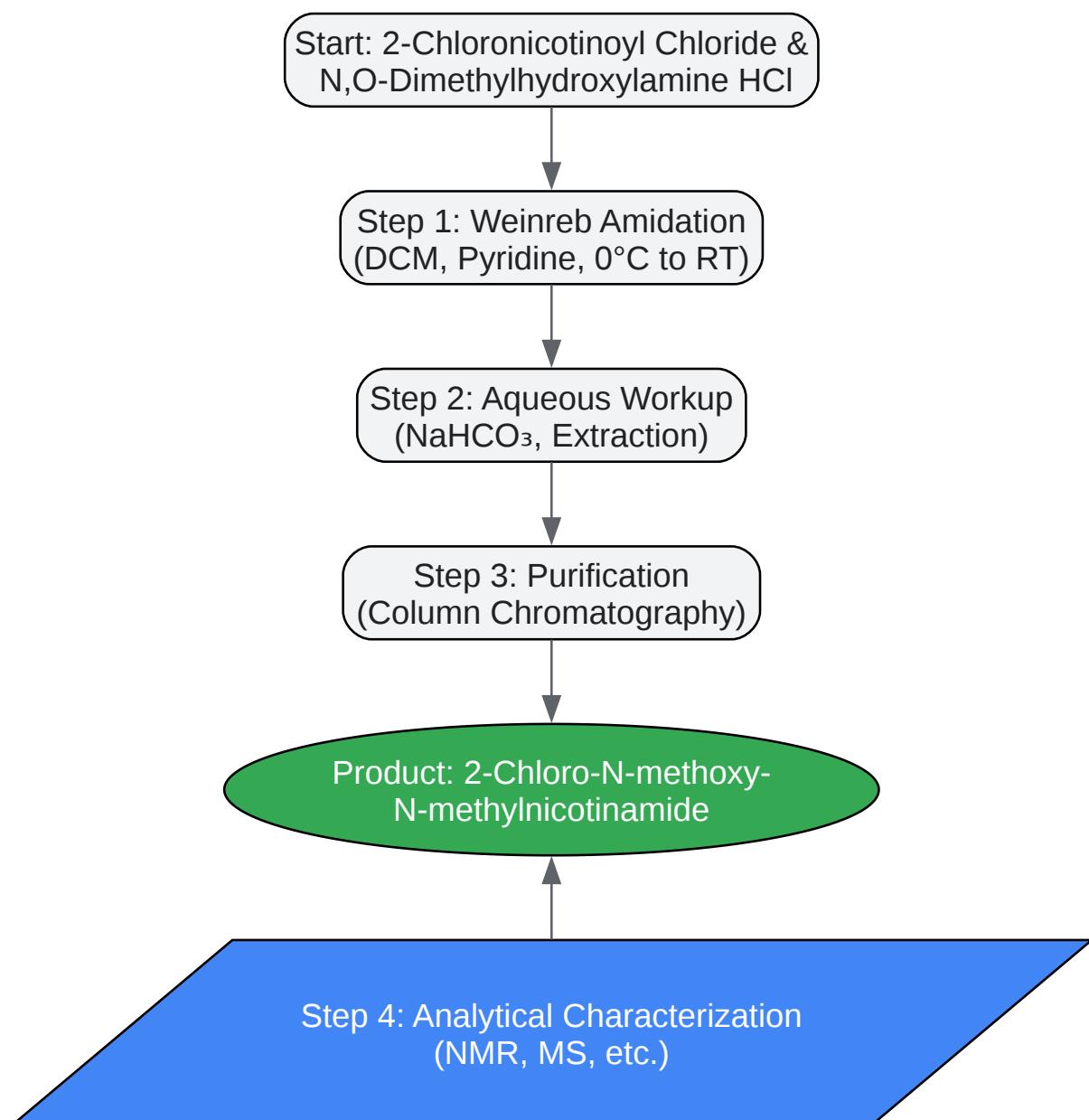
Materials:

- 2-Chloronicotinoyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine (or other suitable non-nucleophilic base)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

- Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.
- Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add pyridine (approximately 2.2 equivalents) to the mixture with stirring. The base neutralizes the HCl salt, liberating the free amine required for the reaction.

- Acyl Chloride Addition: Dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution from Step 2. Maintaining a low temperature is critical to control the exothermicity of the reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
- Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO_3 to neutralize any excess acid and pyridine hydrochloride. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous MgSO_4 .
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **2-Chloro-N-methoxy-N-methylnicotinamide**.



[Click to download full resolution via product page](#)

Caption: Synthesis and Validation Workflow.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is imperative to confirm the identity, purity, and molecular weight of the target compound.

- Mass Spectrometry (MS): This is the most direct technique for determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula $C_8H_9ClN_2O_2$. The expected monoisotopic mass is approximately 200.0353 Da.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure. The spectra will show characteristic peaks for the aromatic protons on the pyridine ring and the distinct signals for the N-methoxy and N-methyl groups, confirming the connectivity.
- Melting Point Analysis: A sharp melting point within the expected range (85-87 °C) is a strong indicator of high purity.[4]

Applications in Research and Development

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes and therapeutic agents.[2] Derivatives of nicotinamide are explored for a wide range of biological activities.[7][8]

- Pharmaceutical Intermediates: **2-Chloro-N-methoxy-N-methylnicotinamide** serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1][9][10] The chloro and Weinreb amide groups serve as versatile chemical handles for introducing further diversity through cross-coupling reactions and nucleophilic additions, respectively.[9]
- Drug Discovery: The ability to easily convert the Weinreb amide into a ketone allows for the construction of compound libraries targeting various biological pathways, including kinase inhibition.[9] The chloro and methoxy groups themselves can play significant roles in modulating a molecule's pharmacokinetic properties and binding interactions.[11]
- Agrochemical Research: Halogenated nicotinamide derivatives have also found applications in the development of agrochemicals, such as herbicides and fungicides.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-chloro-N-methoxy-N-methylnicotinamide | 149281-42-5 | Benchchem [benchchem.com]
- 2. 2-Chloro-N-methoxy-N-methylnicotinamide | 488149-34-4 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-chloro-N-methoxy-N-methylnicotinamide CAS#: 488149-34-4 [m.chemicalbook.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2-chloro-N-(4-methoxybenzyl)nicotinamide [myskinrecipes.com]
- 10. chemimpex.com [chemimpex.com]
- 11. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [molecular weight of 2-Chloro-N-methoxy-N-methylnicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599826#molecular-weight-of-2-chloro-n-methoxy-n-methylnicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com